molecular formula C18H18N2O4 B2563189 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 1105217-63-7

2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide

Cat. No.: B2563189
CAS No.: 1105217-63-7
M. Wt: 326.352
InChI Key: KCMCJVURUSBKLV-UHFFFAOYSA-N
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Description

2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide is a synthetic organic compound that features a furan ring, an isoxazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide could have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as an intermediate in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.

    Synthesis of the isoxazole ring: This often involves the reaction of nitrile oxides with alkenes or alkynes.

    Coupling of the furan and isoxazole rings: This step might involve a cross-coupling reaction.

    Attachment of the acetamide group: This can be done through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the isoxazole ring or the acetamide group.

    Substitution: Substitution reactions might occur at various positions on the rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The furan and isoxazole rings could be involved in binding interactions, while the acetamide group might influence solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2-hydroxyphenethyl)acetamide
  • 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2-chlorophenethyl)acetamide

Uniqueness

The presence of the methoxy group in 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide might confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.

Properties

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-22-15-6-3-2-5-13(15)8-9-19-18(21)12-14-11-17(24-20-14)16-7-4-10-23-16/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMCJVURUSBKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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